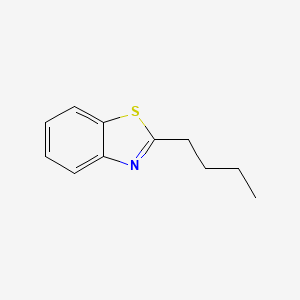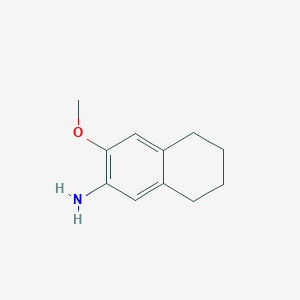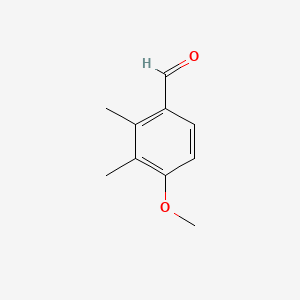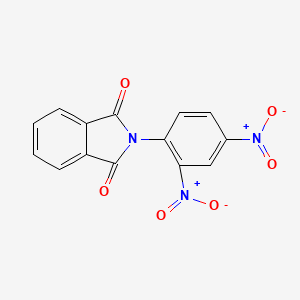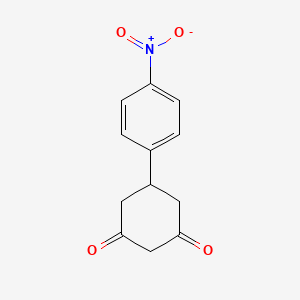
5-(4-Nitrophenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)cyclohexane-1,3-dione is a chemical compound with the CAS Number: 55579-75-4 . It has a molecular weight of 233.22 and a linear formula of C12H11NO4 .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 ketone(s) (aliphatic), and 1 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis
5-(4-Nitrophenyl)cyclohexane-1,3-dione has a molecular weight of 233.22 and a linear formula of C12H11NO4 . More specific physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific substituents attached to the cyclohexadiene core.Wissenschaftliche Forschungsanwendungen
Use as a Stabilizer in Propellants
- 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellants, showing positive results in stability tests (Soliman & El-damaty, 1984).
In Intramolecular Reactions and Crystal Structure Analysis
- Cyclohexane-1,3-dione and its derivatives demonstrate unique behavior in Michael additions to nitro-olefins, leading to the preparation of specialized compounds. For example, the crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, derived from cyclohexane-1,3-dione, has been extensively studied (Ansell, Moore, & Nielsen, 1971).
As a Catalyst in Oxidation Reactions
- Derivatives of cyclohexane-1,3-dione, like 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, have been used in catalyzing peroxidative oxidation and aerobic TEMPO-mediated selective oxidation reactions (Mahmudov et al., 2010).
In the Development of Fluorescent Chemosensors
- Cyclohexane-1,3-dione derivatives have been synthesized and characterized for use as selective fluorescent chemosensors for Co2+, demonstrating excellent selectivity and sensitivity (Subhasri & Anbuselvan, 2014).
In Synthesis and Spectroscopic Analysis
- Compounds like 3a-(o-nitrophenyl)octahydroindol-4-ones, synthesized from cyclohexane-1,3-dione derivatives, have been the subject of detailed spectroscopic analysis, highlighting their configurational and conformational aspects (Solé, Bosch, & Bonjoch, 1996).
In the Synthesis of Medicinal Compounds
- Cyclohexane-1,3-dione derivatives have been used in the synthesis of compounds for medicinal applications, as seen in the study of NTBC, a medicine for tyrosinemia type I. The study involved NMR and DFT calculations on NTBC and its metabolites (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-1-3-10(4-2-8)13(16)17/h1-4,9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGHIOOSOQCQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344960 |
Source


|
| Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)cyclohexane-1,3-dione | |
CAS RN |
55579-75-4 |
Source


|
| Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

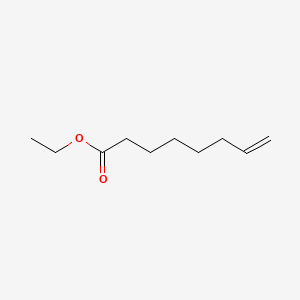


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

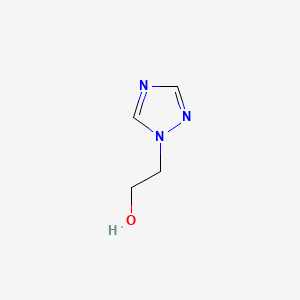
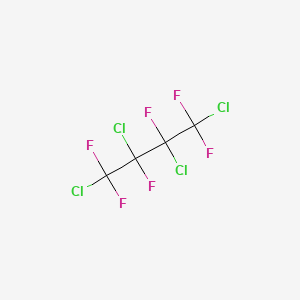
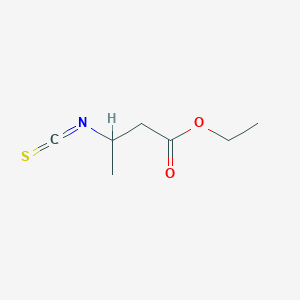
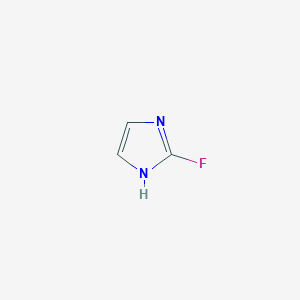
![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)
